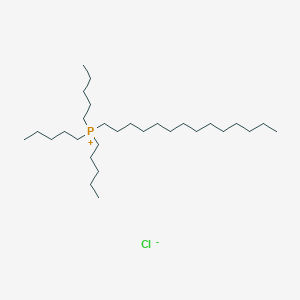
Tripentyl(tetradecyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripentyl(tetradecyl)phosphanium chloride is a quaternary phosphonium salt with the chemical formula C32H68ClP. This compound is part of the broader class of phosphonium ionic liquids, which are known for their unique properties such as high thermal stability, low volatility, and excellent solubility in various solvents .
Méthodes De Préparation
The synthesis of tripentyl(tetradecyl)phosphanium chloride typically involves the reaction of tripentylphosphine with tetradecyl chloride. The reaction is carried out in an organic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the reaction, and the product is purified through vacuum filtration and drying .
Analyse Des Réactions Chimiques
Tripentyl(tetradecyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The chloride ion can be substituted with other anions such as bromide or nitrate under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tripentyl(tetradecyl)phosphanium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tripentyl(tetradecyl)phosphanium chloride involves its interaction with cellular membranes and proteins. It can disrupt mitochondrial function, leading to increased production of reactive oxygen species and subsequent cell damage . This compound also interacts with various enzymes and proteins, altering their activity and leading to a range of biological effects.
Comparaison Avec Des Composés Similaires
Tripentyl(tetradecyl)phosphanium chloride can be compared with other similar phosphonium salts such as trihexyl(tetradecyl)phosphanium chloride and tributyl(tetradecyl)phosphanium chloride. These compounds share similar properties but differ in their alkyl chain lengths and specific applications . For example, trihexyl(tetradecyl)phosphanium chloride is often used in desulfurization processes, while tributyl(tetradecyl)phosphanium chloride is commonly used as a biocide .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
374683-66-6 |
|---|---|
Formule moléculaire |
C29H62ClP |
Poids moléculaire |
477.2 g/mol |
Nom IUPAC |
tripentyl(tetradecyl)phosphanium;chloride |
InChI |
InChI=1S/C29H62P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-25-29-30(26-22-10-6-2,27-23-11-7-3)28-24-12-8-4;/h5-29H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
YHDRLIDKVNLYHR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[P+](CCCCC)(CCCCC)CCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
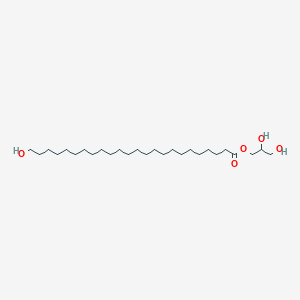

![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
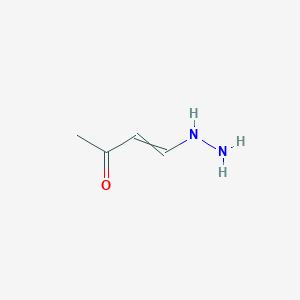
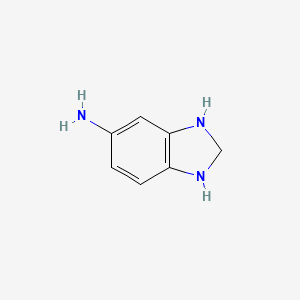
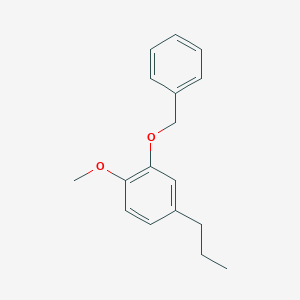

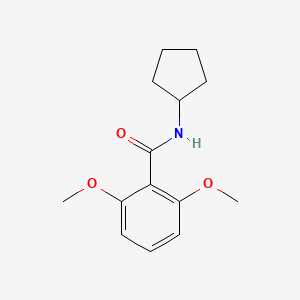
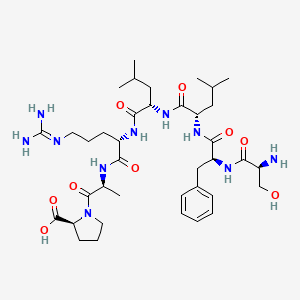
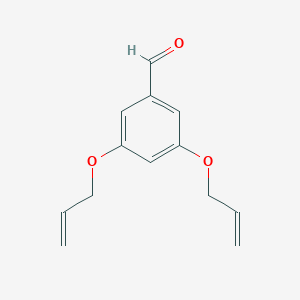
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
